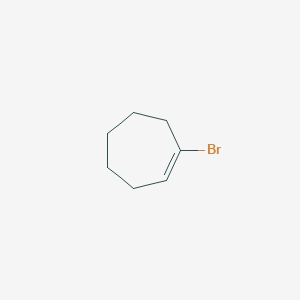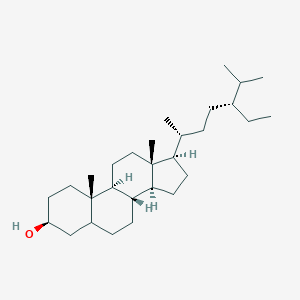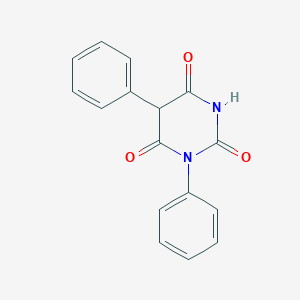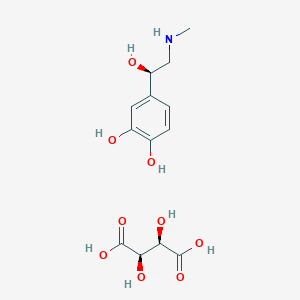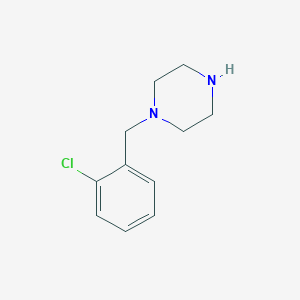
1-(2-Chlorobenzyl)piperazine
Descripción general
Descripción
1-(2-Chlorobenzyl)piperazine (1CBZP) is an organic compound belonging to the class of piperazines, which are cyclic amines containing two nitrogen atoms at adjacent positions in the ring. 1CBZP has been the subject of a number of scientific studies due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, 1CBZP has been studied for its ability to act as a synthetic intermediate in the synthesis of a variety of compounds, including drugs and pharmaceuticals, as well as its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Genotoxicity in Obesity Treatment : A study by Kalgutkar et al. (2007) explored 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound structurally related to 1-(2-Chlorobenzyl)piperazine, for its potential in treating obesity. This compound, a potent 5-HT2C agonist, showed promise in reducing food intake and body weight in rats but raised concerns due to its genotoxicity, which was found to be metabolism-dependent. The study provides insight into the metabolic pathways that could lead to the mutagenicity of such compounds (Kalgutkar et al., 2007).
Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds, including variants with a chlorobenzyl group, showed subnanomolar affinity and selectivity, indicating their potential for therapeutic applications in conditions modulated by the adenosine A2B receptor (Borrmann et al., 2009).
Central Pharmacological Activity : Piperazine derivatives, including benzylpiperazine, exhibit significant central pharmacological activities, as outlined by Brito et al. (2018). They have been researched for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs due to their activation of the monoamine pathway. This suggests the potential of this compound in similar applications (Brito et al., 2018).
Anti-inflammatory and Analgesic Properties : A study by Tozkoparan et al. (2004) synthesized a series of compounds related to this compound and evaluated their anti-inflammatory and analgesic activities. They found that these compounds showed significant activity in these areas, highlighting the therapeutic potential of similar piperazine derivatives (Tozkoparan et al., 2004).
Antidepressant and Anxiolytic Activity : Kumar et al. (2017) studied derivatives of this compound for their potential antidepressant and anxiolytic activities. They demonstrated significant effects in animal models, suggesting the utility of these compounds in treating depression and anxiety (Kumar et al., 2017).
Antidiabetic Compounds : Le Bihan et al. (1999) identified piperazine derivatives, including those with a chlorobenzyl group, as new antidiabetic compounds. Their studies led to the identification of specific compounds that significantly improved glucose tolerance in a rat model of type II diabetes, indicating potential therapeutic applications in diabetes management (Le Bihan et al., 1999).
Cancer Cell Cytotoxicity : A study by Yarim et al. (2012) on 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cytotoxicity against various cancer cell lines. This indicates the potential use of this compound derivatives in cancer therapy (Yarim et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Chlorobenzyl)piperazine is the 5-hydroxytryptamine (5-HT) transporter in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
This compound interacts with the 5-HT transporter by acting as a weak inhibitor
Biochemical Pathways
The inhibition of the 5-HT transporter affects the serotonergic pathway . This pathway is involved in various physiological processes, including mood regulation, sleep, appetite, and cognition. By increasing the availability of serotonin, this compound can influence these processes.
Result of Action
The result of this compound’s action is a significant attenuation of the neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA) in rat brain . This suggests that it may have potential therapeutic applications in conditions involving serotonin dysregulation or MDMA toxicity.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(2-Chlorobenzyl)piperazine can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Cellular Effects
It has been suggested that benzylpiperazines, a class of compounds to which this compound belongs, can interact with the 5-hydroxytryptamine (5-HT) transporter in rat brain .
Molecular Mechanism
Benzyl cations, which are related to this compound, are known to undergo various types of reactions including electrophilic aromatic substitution, hydride transfer, electron transfer, proton transfer, and nucleophilic aromatic substitution .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 101.24 °C and a boiling point of 312.68 °C .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Transport and Distribution
It is known that the compound has a log Kow of 1.76, suggesting that it may be lipophilic and could potentially cross cell membranes .
Subcellular Localization
Given its lipophilic nature, it may be able to cross cell membranes and localize in various subcellular compartments .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWPEBYCPPLVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342327 | |
| Record name | 1-(2-Chlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17532-19-3 | |
| Record name | 1-(2-Chlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chlorophenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



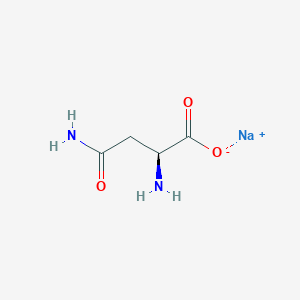
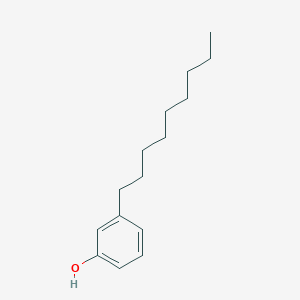

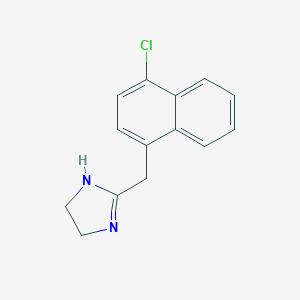


![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
